N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
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Overview
Description
N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide is a complex organic compound that features a pyrrolidine ring, a cyanopyrimidine moiety, and a phenylmethanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the Cyanopyrimidine Moiety: This step involves the reaction of the pyrrolidine intermediate with a cyanopyrimidine derivative. This can be achieved through nucleophilic substitution or other suitable coupling reactions.
Attachment of the Phenylmethanesulfonamide Group: The final step involves the sulfonylation of the intermediate compound with a phenylmethanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyanopyrimidine moiety, converting the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) can facilitate nucleophilic substitution.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyanopyrimidine moiety can bind to nucleotide-binding sites, while the sulfonamide group can interact with protein active sites, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide: shares structural similarities with other sulfonamide derivatives and pyrrolidine-containing compounds.
Uniqueness
- The combination of the cyanopyrimidine moiety with the pyrrolidine and sulfonamide groups makes this compound unique in its ability to interact with a diverse range of biological targets.
- Compared to other sulfonamides, this compound may offer enhanced specificity and potency due to its unique structural features.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in medicinal chemistry and beyond.
Properties
IUPAC Name |
N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-21(25(23,24)13-14-5-3-2-4-6-14)16-8-10-22(12-16)17-19-9-7-15(11-18)20-17/h2-7,9,16H,8,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCSRYURPHKIJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=CC(=N2)C#N)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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